3-(2-Ethoxyethyl)pyrrolidine

Übersicht

Beschreibung

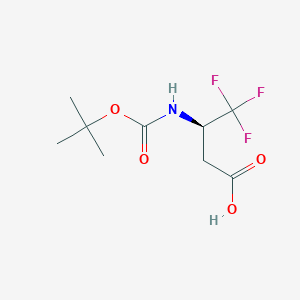

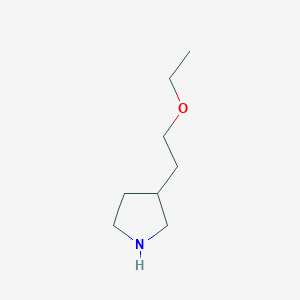

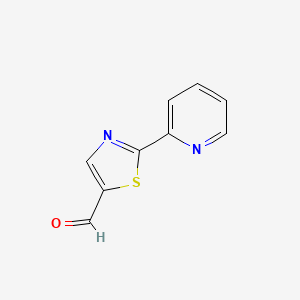

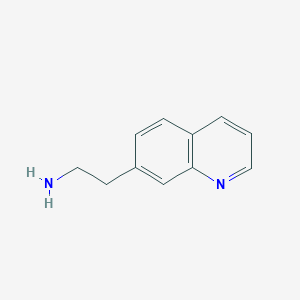

3-(2-Ethoxyethyl)pyrrolidine is a chemical compound with the formula C8H17NO. It contains a total of 27 bonds, including 10 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a secondary amine (aliphatic), an ether (aliphatic), and a Pyrrolidine .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrolidine rings are known to be involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

Applications in Synthesis and Material Science

Hybrid Organotellurium Ligands and Complexes Reactions of certain pyrrolidine derivatives, like (2-chloroethyl)pyrrolidine hydrochloride, have led to the synthesis of hybrid organotellurium ligands. These ligands, upon reacting with palladium(II) and mercury(II), form complexes that exhibit interesting structural and associational properties in solution. The potential of these complexes in various applications, possibly including catalysis or material sciences, has been highlighted by their unique bonding characteristics and molecular associations (Singh et al., 2003).

Corrosion Inhibition Pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid environments. These inhibitors, including certain pyrrolidine derivatives, were found to adsorb on the steel surface effectively, offering substantial protection against corrosion, and their efficiency was observed to increase with concentration (Bouklah et al., 2006).

Antibacterial Applications A series of 1-methylcarbapenems with a 5-(1,2-disubstituted ethyl)pyrrolidine moiety have been synthesized and tested for their antibacterial activities against various Gram-positive and Gram-negative bacteria. This research indicated that certain derivatives could potentially lead to new antibiotics or antibacterial agents (Kim et al., 2006).

Advancements in Sensor Technology

Fluoroionophore for Aluminum Sensing A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry has been noted for its selective ratiometric and colorimetric sensing capabilities for aluminum ions. This type of chemosensor, based on internal charge transfer (ICT), could have applications in various fields, including environmental monitoring and healthcare diagnostics (Maity & Govindaraju, 2010).

Gold Nanoparticle Assemblies A pyrrolidine derivative has been utilized to form stable nanospheres, which can interact with gold nanoparticles to form novel nanoassemblies. This interaction and the resulting structures could be pivotal in the development of advanced materials in nanotechnology and electronic applications (Zhang et al., 2004).

Safety and Hazards

While specific safety and hazard information for 3-(2-Ethoxyethyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include 3-(2-ethoxyethyl)pyrrolidine, have been shown to possess several important biological activities . These activities suggest that this compound may interact with a variety of cellular targets.

Mode of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that this compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound impacts multiple biochemical pathways

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine derivatives, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound induces a variety of molecular and cellular changes

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents . This suggests that the action of this compound may be influenced by its molecular environment.

Eigenschaften

IUPAC Name |

3-(2-ethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-6-4-8-3-5-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGCQZXMWOKOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309093 | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-50-5 | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)